

A Comparative Guide to (Rac)-BRD0705 and Other GSK3 Inhibitors

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Compound of Interest

Compound Name: (Rac)-BRD0705

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Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to various diseases, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of **(Rac)-BRD0705** with other well-established GSK3 inhibitors, CHIR-99021 and Tideglusib, supported by experimental data to inform research and development decisions.

Performance Data: A Quantitative Comparison

The in vitro potency and selectivity of GSK3 inhibitors are critical parameters for their application in research and potential therapeutic development. The following tables summarize the available quantitative data for **(Rac)-BRD0705**, CHIR-99021, and Tideglusib. It is important to note that the data presented has been aggregated from multiple sources, and direct comparisons may be influenced by variations in experimental conditions.

Table 1: In Vitro Potency of GSK3 Inhibitors

Compound	Target	IC50 (nM)	Assay Type	Source
(Rac)-BRD0705	GSK3 α	66	Cell-free assay	[1][2]
GSK3 β	515	Cell-free assay	[1][2]	
CHIR-99021	GSK3 α	10	Not Specified	[3]
GSK3 β	6.7	Not Specified		
Tideglusib	GSK3 α	908	Non-cell-based Z'-LYTE	
GSK3 β	502	Non-cell-based Z'-LYTE		
GSK3 β (1h preincubation)	5	Not Specified		

Table 2: Selectivity Profile of **(Rac)-BRD0705**

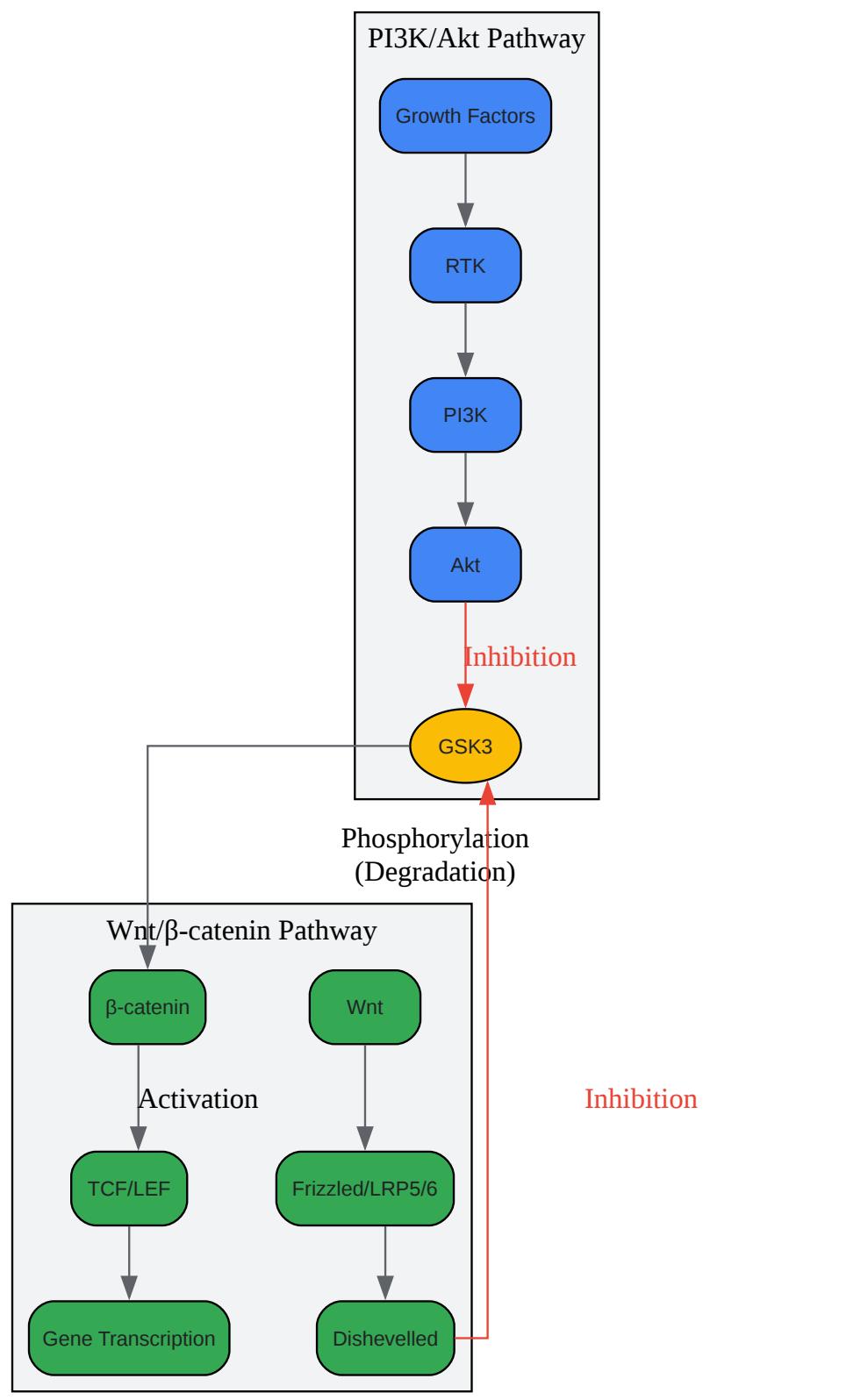
(Rac)-BRD0705 exhibits high selectivity for GSK3 α over GSK3 β and a broad panel of other kinases. This selectivity is a key differentiator, as it may mitigate off-target effects.

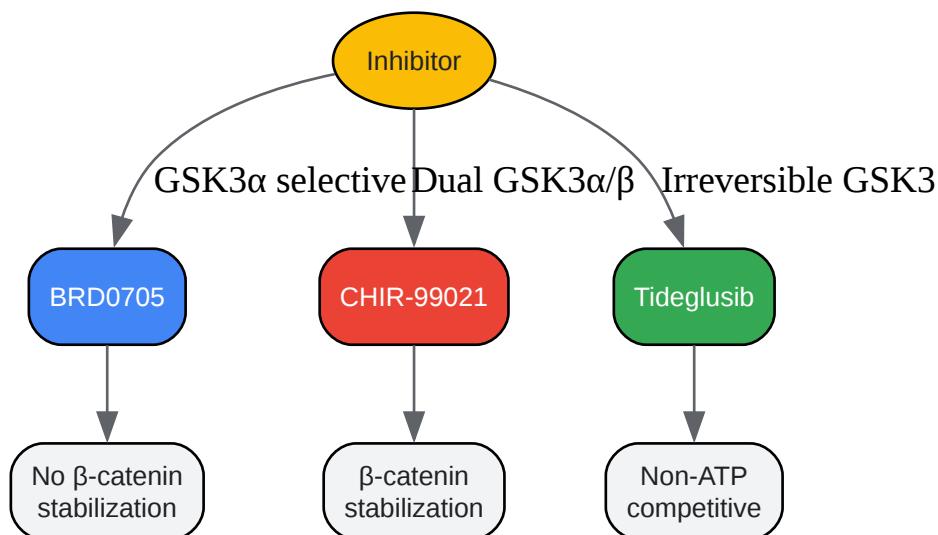
Off-Target Kinase	IC50 (μ M)	Fold Selectivity vs. GSK3 α	Source
CDK2	6.87	87	
CDK3	9.74	123	
CDK5	9.20	116	

A key distinction of **(Rac)-BRD0705** is its ability to inhibit GSK3 α without causing the stabilization of β -catenin, a downstream effect often associated with dual GSK3 α / β inhibitors like CHIR-99021. This is significant because aberrant activation of the Wnt/ β -catenin pathway is implicated in some cancers. In contrast, Tideglusib is an irreversible, non-ATP-competitive inhibitor of GSK3.

Signaling Pathways and Experimental Workflows

To understand the context of GSK3 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used for inhibitor characterization.





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